4-Chloro-5-{[(4-methylphenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5-((p-tolylthio)methyl)isoxazol-3(2H)-one is a synthetic organic compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound features a chloro substituent and a p-tolylthio group, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-((p-tolylthio)methyl)isoxazol-3(2H)-one typically involves the following steps:
Formation of the Isoxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors such as α,β-unsaturated carbonyl compounds and hydroxylamine derivatives.
Introduction of the Chloro Group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the p-Tolylthio Group: This step may involve nucleophilic substitution reactions using p-tolylthiol and suitable leaving groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.
Reduction: Reduction reactions could target the chloro group or the isoxazole ring, potentially yielding amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution could introduce new functional groups at the chloro position.
Scientific Research Applications
4-Chloro-5-((p-tolylthio)methyl)isoxazol-3(2H)-one may have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme inhibition or as a probe for biological pathways.
Medicine: Investigation of its pharmacological properties, such as anti-inflammatory or antimicrobial activity.
Industry: Possible applications in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-5-methylisoxazol-3(2H)-one: Similar structure but lacks the p-tolylthio group.
5-((p-Tolylthio)methyl)isoxazol-3(2H)-one: Similar structure but lacks the chloro group.
4-Chloro-5-phenylisoxazol-3(2H)-one: Similar structure but has a phenyl group instead of the p-tolylthio group.
Uniqueness
The presence of both the chloro and p-tolylthio groups in 4-Chloro-5-((p-tolylthio)methyl)isoxazol-3(2H)-one may impart unique chemical reactivity and biological activity compared to its analogs. These substituents could influence the compound’s solubility, stability, and interaction with biological targets.
Properties
CAS No. |
89661-15-4 |
---|---|
Molecular Formula |
C11H10ClNO2S |
Molecular Weight |
255.72 g/mol |
IUPAC Name |
4-chloro-5-[(4-methylphenyl)sulfanylmethyl]-1,2-oxazol-3-one |
InChI |
InChI=1S/C11H10ClNO2S/c1-7-2-4-8(5-3-7)16-6-9-10(12)11(14)13-15-9/h2-5H,6H2,1H3,(H,13,14) |
InChI Key |
XPLIDKSBKORZMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=C(C(=O)NO2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.